Benzamide, 2-(1-methylethyl)-
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Overview
Description
- The compound’s structure consists of a benzene ring (benzene core) with an amide functional group (CONH2) attached at the para position. The “2-(1-methylethyl)” part indicates the presence of an isopropyl group (CH3) attached to the benzene ring.
- Here’s the 2D and 3D chemical structure of Benzamide, 2-(1-methylethyl)- :
Benzamide, 2-(1-methylethyl)-: is a chemical compound with the molecular formula . Its IUPAC name is .
Preparation Methods
Synthetic Routes: The synthesis of involves various methods, including amide formation reactions. One common approach is the reaction of benzoic acid with isopropylamine.
Reaction Conditions: Typically, the reaction is carried out in a solvent (such as ethanol or acetonitrile) with acid catalysts (e.g., sulfuric acid or hydrochloric acid) at elevated temperatures.
Industrial Production: While industrial-scale production methods may vary, the synthesis usually occurs via batch or continuous processes in chemical plants.
Chemical Reactions Analysis
Reactivity: can undergo various chemical reactions:
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example
Major Products: Oxidation yields benzoic acid, while reduction produces the corresponding isopropylamine.
Scientific Research Applications
Chemistry: serves as a model compound for studying amide reactions and aromatic chemistry.
Biology and Medicine: Researchers explore its potential as a PARP (poly ADP-ribose polymerase) inhibitor, which has implications in cancer therapy.
Industry: It may find applications in pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
- As a PARP inhibitor, Benzamide, 2-(1-methylethyl)- interferes with DNA repair processes by inhibiting PARP enzymes. This disruption can enhance the effectiveness of DNA-damaging treatments (e.g., chemotherapy or radiation therapy).
Comparison with Similar Compounds
Uniqueness: Its isopropyl substitution distinguishes it from other benzamides.
Similar Compounds: Other benzamides include Benzamide (without the isopropyl group) and 2-methylbenzamide
Properties
CAS No. |
56177-33-4 |
---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-propan-2-ylbenzamide |
InChI |
InChI=1S/C10H13NO/c1-7(2)8-5-3-4-6-9(8)10(11)12/h3-7H,1-2H3,(H2,11,12) |
InChI Key |
KZXYTQOZYCREPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(=O)N |
Origin of Product |
United States |
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